tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a thiazolopyridine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazolopyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine ring.
Coupling with Pyrrolidine: The thiazolopyridine intermediate is then coupled with a pyrrolidine derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolopyridine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups or the thiazolopyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the thiazolopyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its ability to modulate biological targets.
Industry
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C16H24N4O3S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N4O3S/c1-16(2,3)23-15(22)20-7-5-10(9-20)13(21)19-14-18-11-4-6-17-8-12(11)24-14/h10,17H,4-9H2,1-3H3,(H,18,19,21)/t10-/m0/s1 |
InChI Key |
RCWOMGBBQMTXKO-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)C(=O)NC2=NC3=C(S2)CNCC3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)NC2=NC3=C(S2)CNCC3 |
Origin of Product |
United States |
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